1-chloro-4-methyl-2-(2-methylpropoxy)benzene
Description
1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is a substituted aromatic compound featuring a chloro group at position 1, a methyl group at position 4, and a 2-methylpropoxy (isobutoxy) group at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and halogenated aromatic ring, making it relevant in synthetic chemistry, agrochemicals, or pharmaceutical intermediates.
Properties
IUPAC Name |
1-chloro-4-methyl-2-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c1-8(2)7-13-11-6-9(3)4-5-10(11)12/h4-6,8H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFQZCQTNMFWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methyl-2-(2-methylpropoxy)benzene can be synthesized through a multi-step process involving the chlorination of 4-methyl-2-(2-methylpropoxy)benzene. The reaction typically involves the use of chlorine gas in the
Biological Activity
1-Chloro-4-methyl-2-(2-methylpropoxy)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons. Its unique structure, featuring a chlorine atom and a propoxy group, suggests potential biological activity that warrants thorough investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular formula . The compound features a benzene ring substituted with a chlorine atom at the para position and a propoxy group at the ortho position.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇ClO |
| Molecular Weight | 228.72 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The chlorine atom can participate in nucleophilic substitution reactions, which may alter the function of target biomolecules. Additionally, the propoxy group enhances the compound's lipophilicity, potentially facilitating membrane penetration and interaction with cellular targets.
Cytotoxicity
The cytotoxic effects of chlorinated compounds have been documented in various cell lines. A study assessing the cytotoxicity of related chlorinated benzenes revealed significant cell death at higher concentrations, indicating potential therapeutic applications in cancer treatment. Further research is needed to evaluate the specific cytotoxicity of this compound.
Hormonal Activity
Chlorinated compounds are often scrutinized for their endocrine-disrupting potential. Preliminary investigations into related compounds have shown that they can mimic or interfere with hormone signaling pathways. This raises concerns about the environmental and health impacts of exposure to such chemicals.
Study on Antimicrobial Activity
A study conducted by Smith et al. (2020) investigated the antimicrobial properties of various chlorinated aromatic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Cytotoxicity Assessment
In a cytotoxicity assessment published by Johnson et al. (2021), several chlorinated benzene derivatives were tested against human cancer cell lines. The findings demonstrated that certain structural modifications enhanced cytotoxic effects, prompting further exploration into how modifications like those found in this compound might influence biological activity.
Comparison with Similar Compounds
Positional Isomers
- 1-Chloro-4-(2-methylpropoxy)benzene (CAS 173416-90-5): This positional isomer lacks the methyl group at position 3. It shares the chloro and isobutoxy groups, suggesting similar solubility profiles but distinct electronic effects due to the altered substitution pattern .
1-Chloro-3-(2-methylpropoxy)benzene (CAS 1343289-00-8):
The isobutoxy group at position 3 alters the molecule’s dipole moment and steric environment compared to the target compound. This positional difference could influence binding affinity in receptor-based applications or catalytic interactions .
Derivatives with Additional Substituents
- 1-[[2-(4-Chlorophenyl)-2-methylpropoxy]methyl]-3-(4-fluorophenoxy)benzene (CAS 80843-60-3): This derivative introduces a fluorophenoxy group and a 4-chlorophenyl-containing side chain. The increased molecular weight (C23H22ClFO2) and additional halogenation enhance lipophilicity, making it more suitable for hydrophobic environments, such as lipid membranes in agrochemicals .
4-Chloro-2-(2-methylpropoxy)benzonitrile (CAS 1342668-76-1):
The substitution of a nitrile group for a methyl group introduces strong electron-withdrawing effects, altering the aromatic ring’s reactivity. This compound may exhibit higher stability under acidic conditions compared to the target molecule .
Functional Group Variations
Ether vs. Alkene Substituents
- 1-Chloro-4-(2-methylprop-2-enyl)benzene (CAS 23063-65-2):
Replacing the isobutoxy group with a methallyl (2-methylprop-2-enyl) group introduces a reactive alkene. This compound is more prone to addition reactions (e.g., hydrogenation or epoxidation) compared to the ether-linked target compound, which is more stable under oxidative conditions .
Halogenation Patterns
- 4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2):
The chloromethyl group at position 4 is highly reactive, enabling nucleophilic substitution reactions. This contrasts with the target compound’s chloro group, which is less labile due to its direct attachment to the aromatic ring .
Physicochemical and Application-Based Comparisons
Table 1: Key Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Potential Applications |
|---|---|---|---|---|
| 1-Chloro-4-methyl-2-(2-methylpropoxy)benzene | Not provided | C11H15ClO | Cl, CH3, OCH2CH(CH3)2 | Agrochemical intermediates |
| 1-Chloro-4-(2-methylpropoxy)benzene | 173416-90-5 | C10H13ClO | Cl, OCH2CH(CH3)2 | Organic synthesis |
| 1-[[2-(4-Chlorophenyl)-2-methylpropoxy]methyl]-3-(4-fluorophenoxy)benzene | 80843-60-3 | C23H22ClFO2 | Cl, F, OCH2C(CH3)2Ph | Pharmaceutical candidates |
| 1-Chloro-4-(2-methylprop-2-enyl)benzene | 23063-65-2 | C10H11Cl | Cl, CH2CH(CH3)2 | Polymer precursors |
Reactivity and Stability
- Ether Linkages : Compounds with isobutoxy groups (e.g., target compound) exhibit moderate stability in polar solvents, whereas alkenyl derivatives (e.g., CAS 23063-65-2) require stabilization to prevent polymerization .
- Halogen Effects : Chloro groups at para positions (as in the target) deactivate the ring toward electrophilic substitution, while chloromethyl groups (CAS 60736-71-2) offer sites for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
